Superior Potency Against HePG2 Hepatocellular Carcinoma Versus Doxorubicin
In a direct MTT assay comparison within the same study, Anticancer agent 37 (compound 18) demonstrated superior inhibition of HePG2 cell growth compared to the standard chemotherapeutic doxorubicin. The IC50 of Anticancer agent 37 was 17.2 µg/mL, whereas doxorubicin exhibited an IC50 of 21.6 µg/mL under identical conditions [1]. This represents a 20.4% lower IC50 value for compound 18 relative to the reference drug.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 17.2 µg/mL |
| Comparator Or Baseline | Doxorubicin: 21.6 µg/mL |
| Quantified Difference | 4.4 µg/mL lower IC50 (20.4% improvement) |
| Conditions | HePG2 cell line; MTT assay |
Why This Matters
This quantitative advantage establishes compound 18 as a more potent baseline hit for hepatocellular carcinoma research than doxorubicin, providing a stronger starting point for medicinal chemistry optimization.
- [1] Sroor FM, Othman AM, Aboelenin MM, Mahrous KF. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. Med Chem Res. 2022;31:400-415. View Source
